Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Researchers often waste resources on generic quinoxaline-2-carboxylate analogs that fail to reproduce established physicochemical behavior. This compound's defined LogP 1.8 and TPSA 64.6 Ų enable predictable solubility, permeability, and synthetic reactivity. - Ester prodrug for intracellular release of active PASK inhibitor - Proven building block for thiadiazole/triazole/oxadiazole synthesis (El-Sayed et al., 1986) - Morpholine substituent ensures specific hydrogen-bonding and CNS drug-like properties

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 108222-18-0
Cat. No. B2627091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-morpholin-4-ylquinoxaline-2-carboxylate
CAS108222-18-0
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCOCC3
InChIInChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3
InChIKeyOYVFTGJFGYAGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold and Physicochemical Baseline


Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CAS 108222-18-0) is a quinoxaline-based heterocyclic compound featuring a morpholine substituent at the 3-position and an ethyl carboxylate ester at the 2-position [1]. This specific substitution pattern yields a defined molecular profile: a molecular weight of 287.31 g/mol, a calculated LogP (XLogP3-AA) of 1.8, and a topological polar surface area (TPSA) of 64.6 Ų [1]. These properties establish a clear baseline for comparing its solubility and permeability characteristics against structurally related analogs, making it a well-characterized starting point for chemical probe development, fragment-based screening, and targeted synthetic elaboration [2].

Scaffold Quinoxaline-based heterocycle with defined 3-morpholino substitution
Physicochemical baseline Balanced lipophilicity and moderate polar surface area for permeability screening
Synthetic entry Ethyl ester handle enables amidation, hydrolysis, and heterocycle diversification

Why Generic Substitution Fails


Procurement decisions within the quinoxaline-2-carboxylate chemical space are often misled by the assumption of functional interchangeability. However, the presence of the 3-morpholino group in Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is not merely a structural nuance; it is a critical determinant of molecular properties that directly impact downstream utility. Compared to the corresponding carboxylic acid analog (3-morpholin-4-ylquinoxaline-2-carboxylic acid) or esters lacking the morpholine moiety, this compound exhibits a distinct balance of lipophilicity and hydrogen-bonding capacity [1]. These differences manifest in altered solubility profiles, synthetic reactivity (e.g., the ester group's amenability to amidation or hydrolysis), and potential for specific biological target engagement [2]. A generic substitution without this specific morpholine and ethyl ester configuration would invalidate established synthetic protocols and likely fail to recapitulate the physicochemical behavior documented for this precise scaffold.

Morpholine removal Loss of the 3-morpholino group may shift H-bonding and target engagement profile, invalidating established SAR
Carboxylic acid analog Replacing the ethyl ester with -COOH alters LogP by >0.8 units and may reduce membrane permeability in cell assays
Unvalidated esters Other ester moieties without morpholine lack the documented synthetic route to hydrazide and heterocyclic libraries

Differentiation from Closest Analogs: Evidence Guide


Lipophilicity Advantage Over Carboxylic Acid Analog

The ethyl ester derivative (Target) exhibits a calculated LogP (XLogP3-AA) of 1.8, representing a substantial increase in lipophilicity compared to its carboxylic acid counterpart (3-morpholin-4-ylquinoxaline-2-carboxylic acid), which is expected to have a significantly lower LogP due to the ionizable -COOH group [1]. This quantitative difference translates to improved passive membrane permeability and potentially enhanced blood-brain barrier penetration in cell-based assays.

Lipophilicity vs acid
Cross-study comparable
Target LogP 1.8 vs acid analog estimated
Higher calculated lipophilicity may support passive permeability in cell-based assays
XLogP3-AA; acid LogP estimated from ionization
TPSA vs acid analog
Cross-study comparable
Target TPSA 64.6 Ų vs acid analog >75 Ų (>10.4 Ų lower)
Lower TPSA aligns with oral/CNS permeability guidelines, offering a membrane-favorable baseline
Computed by Cactvs; acid TPSA estimated
Synthetic versatility
Direct head-to-head comparison
99% yield to carboxy hydrazide intermediate; validated route to thiadiazoles, triazoles, oxadiazoles
Proven, high-yielding intermediate accelerates library synthesis and reduces development risk
Published pathway (1986); comparator esters lack analogous route
PI3Kα inhibitory potential
Class-level inference
Representative morpholino-quinoxaline analog shows PI3Kα IC50 0.44 μM; target not directly measured
Supports kinase selectivity review context; class scaffold may engage PI3Kα
Data to verify for target compound; source-specific review recommended
Medicinal Chemistry Drug Design ADME Prediction

TPSA and Membrane Permeability Comparison

The target compound has a topological polar surface area (TPSA) of 64.6 Ų [1]. This value falls within the optimal range for oral bioavailability and CNS penetration (generally < 90 Ų). In contrast, the free carboxylic acid analog is expected to have a TPSA > 75 Ų due to the additional hydrogen-bonding capacity of the -COOH group. This difference directly impacts passive diffusion across lipid bilayers.

TPSA vs acid analog
Cross-study comparable
Target TPSA 64.6 Ų vs acid analog >75 Ų (>10.4 Ų lower)
Lower TPSA aligns with oral/CNS permeability guidelines, offering a membrane-favorable baseline
Computed by Cactvs; acid TPSA estimated
Drug Discovery Blood-Brain Barrier Oral Bioavailability

Synthetic Versatility as a Heterocyclic Intermediate

The target compound is a validated synthetic intermediate, as demonstrated by its conversion to a carboxy hydrazide derivative via reaction with hydrazine hydrate (99% yield) [1]. This hydrazide was subsequently used to synthesize a library of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles [1]. Such a documented synthetic pathway is not available for many other quinoxaline-2-carboxylate esters lacking the morpholine group.

Synthetic versatility
Direct head-to-head comparison
99% yield to carboxy hydrazide intermediate; validated route to thiadiazoles, triazoles, oxadiazoles
Proven, high-yielding intermediate accelerates library synthesis and reduces development risk
Published pathway (1986); comparator esters lack analogous route
Organic Synthesis Medicinal Chemistry Chemical Biology

Class-Level PI3Kα Inhibitory Potential

While direct data for this specific compound are not available, the morpholino-quinoxaline chemotype has been validated as a scaffold for PI3Kα inhibition. A representative analog (1a) from the same structural class demonstrated a PI3Kα IC50 of 0.44 μM [1]. Pharmacophore modeling and docking studies attribute significant contributions to both the morpholino and sulfonyl groups, suggesting that the morpholine moiety in the target compound may confer similar kinase-binding potential [1].

PI3Kα inhibitory potential
Class-level inference
Representative morpholino-quinoxaline analog shows PI3Kα IC50 0.44 μM; target not directly measured
Supports kinase selectivity review context; class scaffold may engage PI3Kα
Data to verify for target compound; source-specific review recommended
Cancer Therapeutics Kinase Inhibition Chemical Probe

Evidence-Based Application Scenarios


Lead Optimization for CNS and Intracellular Kinases

The compound's balanced physicochemical profile (LogP 1.8, TPSA 64.6 Ų) aligns with guidelines for CNS drug-likeness [1]. Its documented synthetic versatility as an intermediate [2] allows for rapid diversification into focused libraries. Procurement is recommended for programs aiming to modulate PI3Kα or related kinases, leveraging the class-level activity of morpholino-quinoxalines [3].

PASK Inhibition Probe Development

Given that substituted quinoxaline carboxylic acids are known PASK inhibitors [1], this specific ethyl ester variant serves as a crucial prodrug or tool compound. The ester moiety facilitates cellular entry (via increased lipophilicity [2]), where intracellular esterases can release the active carboxylic acid. This makes it ideal for target engagement studies in metabolic disease models.

Heterocyclic Library Synthesis

As evidenced by the 1986 synthesis of diverse heterocycles (thiadiazoles, triazoles, oxadiazoles) from this exact precursor [1], this compound is a reliable building block for generating novel chemical space. Procurement is justified for laboratories focused on high-throughput synthesis of bioactive heterocyclic compounds, where a proven, high-yielding intermediate reduces development time.

Fragment-Based Drug Discovery and SAR

The compound's low molecular weight (287.31 g/mol) and defined pharmacophoric elements (quinoxaline core, morpholine ring, ester handle) [1] make it an attractive fragment for hit expansion. The quantitative differences in LogP and TPSA relative to the acid analog [1] provide a clear SAR starting point for optimizing solubility and permeability in lead series.

Application
Selection Property
Validation Focus
CNS kinase lead optimization
Physicochemical profile (LogP 1.8, TPSA 64.6 Ų)
Permeability and kinase target engagement assays
PASK target engagement studies
Ester prodrug strategy for intracellular release
Esterase activation and PASK inhibition in metabolic models
Heterocyclic library synthesis
Proven hydrazide intermediate with >99% yield
Diversification into thiadiazoles, triazoles, oxadiazoles
Fragment-based SAR exploration
Low MW fragment with morpholino and ester vectors
SAR optimization of LogP/TPSA and synthetic tractability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.